
3-Hydroxymethyl-2-methylaniline hydrochloride
Overview
Description
3-Hydroxymethyl-2-methylaniline hydrochloride is an aromatic amine derivative characterized by a hydroxymethyl (-CH₂OH) group at the 3-position and a methyl (-CH₃) group at the 2-position of the aniline ring, with a hydrochloride counterion. Its molecular formula is C₈H₁₂ClNO, and its molecular weight is approximately 173.6 g/mol (calculated from synthesis data in ). This compound is synthesized via diazotization reactions, as described in , where this compound is treated with sodium nitrite in acidic conditions. It serves as a key intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals due to its reactive amino and hydroxymethyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl-2-methylaniline hydrochloride typically involves the nitration of 2-methyl-3-nitroaniline, followed by reduction and subsequent functional group transformationsThe final step involves the protonation of the amine to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxymethyl-2-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group or to modify the aromatic ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
3-Hydroxymethyl-2-methylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the amine group can form ionic bonds with negatively charged sites. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight critical differences between 3-Hydroxymethyl-2-methylaniline hydrochloride and analogous compounds, focusing on molecular properties, substituent effects, and applications.
Table 1: Structural and Physicochemical Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stability/Storage | Applications |
---|---|---|---|---|---|
3-Hydroxymethyl-2-methylaniline HCl | C₈H₁₂ClNO | 173.6 | -CH₂OH (3), -CH₃ (2) | Sensitive to acidic conditions | Organic synthesis intermediate |
3-Chloro-2-methylaniline HCl | C₇H₉Cl₂N | 178.06 | -Cl (3), -CH₃ (2) | Stable at RT; hygroscopic | Research reagents, dye synthesis |
4-Chloro-2-methylaniline HCl | C₇H₉Cl₂N | 178.9 | -Cl (4), -CH₃ (2) | Stable at RT | Pharmaceutical intermediates |
3-chloro-2-(methoxymethyl)aniline HCl | C₈H₁₁Cl₂NO | 207.9 | -Cl (3), -CH₂OCH₃ (2) | Data limited | Specialty chemical synthesis |
3-Methoxyaniline HCl | C₇H₁₀ClNO | 159.45 | -OCH₃ (3) | Stable at RT | Polymer and dye production |
3-Fluoro Deschloroketamine HCl | C₁₃H₁₆FNO·HCl | 257.7 | Cyclohexanone backbone, -F (3) | Stable at -20°C for ≥5 years | Forensic and pharmacological research |
Key Findings:
Substituent Effects on Reactivity and Solubility The hydroxymethyl group in 3-Hydroxymethyl-2-methylaniline HCl enhances polarity and hydrophilicity compared to chloro or methoxy derivatives. This increases its solubility in polar solvents like water or ethanol, making it suitable for aqueous-phase reactions . Chloro-substituted analogs (e.g., 3-Chloro-2-methylaniline HCl) exhibit higher lipophilicity, favoring use in organic solvents and applications requiring lipid compatibility, such as dye synthesis . Methoxy groups (e.g., 3-Methoxyaniline HCl) introduce electron-donating effects, altering electronic properties critical for polymerization or coupling reactions .
Stability and Handling
- 3-Hydroxymethyl-2-methylaniline HCl is sensitive to acidic conditions due to its hydroxymethyl group, requiring careful pH control during synthesis .
- Chloro-substituted derivatives (e.g., 3-Chloro-2-methylaniline HCl) are hygroscopic and require anhydrous storage .
- 3-Fluoro Deschloroketamine HCl demonstrates exceptional stability when stored at -20°C, highlighting the role of fluorination in enhancing compound longevity .
Applications
- 3-Hydroxymethyl-2-methylaniline HCl : Primarily used as a diazotization intermediate for azo dyes and pharmaceutical precursors .
- Chloro-substituted analogs : Employed in pesticide synthesis (4-Chloro-2-methylaniline HCl) and as building blocks for bioactive molecules .
- 3-Fluoro Deschloroketamine HCl : Utilized in neuroscience research due to its structural similarity to ketamine .
Analytical Considerations
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for analyzing hydrochlorides, as evidenced by validation studies for compounds like bamifylline HCl and amitriptyline HCl .
Biological Activity
3-Hydroxymethyl-2-methylaniline hydrochloride (CAS Number: 76350-88-4) is an organic compound characterized by the presence of both a hydroxymethyl group and a methyl group on an aniline structure. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C9H12ClN
- Molecular Weight : 173.65 g/mol
- Solubility : The hydrochloride form enhances its solubility in water, making it suitable for various applications in biological research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic processes.
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer activity. In cellular assays, it has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. Notably, it has shown enhanced cytotoxicity compared to standard chemotherapeutic agents in specific cancer models .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Hydroxymethylation : Using formaldehyde in the presence of an acid catalyst to introduce the hydroxymethyl group onto 2-methylaniline.
- Reduction Reactions : Starting from nitro or other functionalized anilines and reducing them to the corresponding amines followed by hydroxymethylation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results indicate a promising potential for use as an antimicrobial agent in clinical settings.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the compound was tested for its cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that:
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 15 |
The compound exhibited lower IC50 values than conventional chemotherapeutics, highlighting its potential as a lead compound for further development in cancer therapy .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. This interaction can modulate various signaling pathways involved in cell proliferation and apoptosis. Ongoing research aims to elucidate these pathways more clearly.
Q & A
Q. Basic: What are the critical parameters for synthesizing 3-Hydroxymethyl-2-methylaniline hydrochloride with high purity?
Methodological Answer :
- Reaction Optimization : Control temperature (e.g., 60–80°C) and reaction time (6–12 hrs) to minimize by-products like dimerized intermediates. Use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxymethyl group .
- Acid Catalysis : Introduce HCl gas or concentrated hydrochloric acid during the final step to precipitate the hydrochloride salt, enhancing stability and crystallinity .
- Purification : Employ recrystallization using ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, chloroform/methanol gradient) to isolate the product .
Q. Basic: How can researchers characterize the electronic properties of this compound?
Methodological Answer :
- Spectroscopic Analysis :
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen flow (10°C/min) to determine decomposition thresholds .
Q. Advanced: How can density functional theory (DFT) predict reactivity trends in this compound?
Methodological Answer :
- Computational Setup :
- Validation : Compare computed vibrational frequencies (IR) and -NMR shifts with experimental data to refine accuracy .
Q. Advanced: How to resolve contradictions in reaction yields when scaling up synthesis?
Methodological Answer :
- Kinetic Studies : Perform time-resolved HPLC monitoring to identify intermediate bottlenecks (e.g., incomplete hydroxymethylation) .
- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry, solvent polarity) systematically to isolate critical factors affecting yield .
- Microscopy : Use SEM to detect crystal defects or impurities in bulk samples, which may arise from rapid precipitation at larger scales .
Q. Basic: What analytical techniques validate the stability of this compound under storage conditions?
Methodological Answer :
- Accelerated Stability Testing :
- pH Stability : Test solubility and decomposition in buffered solutions (pH 2–10) to identify optimal storage conditions .
Q. Advanced: What strategies assess the compound’s potential as an enzyme inhibitor in biological systems?
Methodological Answer :
- In Silico Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Prioritize binding poses with ΔG < -7 kcal/mol .
- Kinetic Assays :
Q. Advanced: How to design a regioselective derivatization protocol for the hydroxymethyl group?
Methodological Answer :
- Protection/Deprotection :
- Protect the amine group with Boc anhydride, then acetylate the hydroxymethyl group using acetic anhydride/pyridine. Deprotect with TFA .
- Catalysis : Employ TEMPO/NaClO₂ for selective oxidation of hydroxymethyl to carboxylate, enabling peptide conjugation .
Q. Basic: What safety protocols are essential for handling aromatic amine hydrochlorides?
Methodological Answer :
- PPE : Wear nitrile gloves (tested for HCl resistance) and sealed goggles to prevent exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks. Monitor airborne particles via HEPA filters .
- Spill Management : Neutralize acid spills with sodium bicarbonate, then collect residues in chemical waste containers .
Q. Advanced: How does the hydrochloride salt form influence solubility and bioavailability?
Methodological Answer :
- Solubility Profiling : Compare logP values (octanol/water) of the free base and hydrochloride salt. Use shake-flask method or HPLC-derived retention times .
- Bioavailability Studies :
Q. Advanced: How to address discrepancies in spectroscopic data between computational predictions and experimental results?
Methodological Answer :
- Error Analysis : Re-examine basis set selection (e.g., upgrade to def2-TZVP for better electron correlation) or solvent effects in DFT calculations .
- Experimental Calibration : Re-run NMR with deuterated solvents (e.g., DMSO-d₆) to eliminate residual proton interference .
- Collaborative Validation : Cross-reference data with similar compounds (e.g., 2-Methyl-4-(trifluoroethoxy)aniline hydrochloride) to identify systematic errors .
Properties
IUPAC Name |
(3-amino-2-methylphenyl)methanol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-7(5-10)3-2-4-8(6)9;/h2-4,10H,5,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODBTCPLHMEMAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604417 | |
Record name | (3-Amino-2-methylphenyl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-88-4 | |
Record name | Benzenemethanol, 3-amino-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76350-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Amino-2-methylphenyl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-amino-2-methylphenyl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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